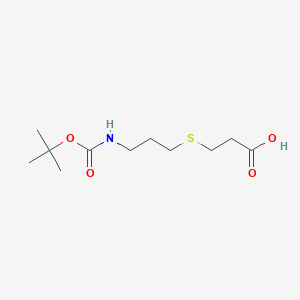

Ethyl 3-fluoro-4-iodobutanoate

説明

Ethyl 3-fluoro-4-iodobutanoate is a chemical compound known for its unique properties and potential applications in various fields. It is an organic compound that contains a total of 20 atoms, including 10 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, 1 Fluorine atom, and 1 Iodine atom .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds, including 9 non-Hydrogen bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ester .Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.05 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .科学的研究の応用

Ecological Risks and Properties of PFAS

PFAS encompass a wide range of chemicals potentially concerning for human health and the environment. Research sponsored by the Society of Environmental Toxicology and Chemistry highlights the ecological risks and suggests the development of comprehensive monitoring programs and predictive models for bioaccumulation, along with in vitro and in vivo methods for assessing biological effects for sensitive species (G. Ankley et al., 2020).

Sterilization and Medical Applications

Ethylene oxide sterilization, a critical process in medical device development, showcases the relevance of chemical processes in ensuring the safety and efficacy of healthcare products. This area of research emphasizes the need for advancements in sterilization technologies and highlights the potential for chemical compounds in improving health outcomes (G. C. Mendes et al., 2007).

Fluorinated Liquid Crystals

The incorporation of fluoro substituents into liquid crystals without disrupting their liquid crystalline nature, but significantly modifying their physical properties, is a field of intense research. This demonstrates the potential for designing materials with tailored properties for applications in displays and other technologies (M. Hird, 2007).

Environmental and Health Considerations

The persistence and bioaccumulation potential of PFAS in the environment and their effects on human health are major areas of concern. Studies call for a differentiated approach in assessing hazards of fluoropolymers compared to other PFAS, emphasizing their unique properties and lower potential for health risks (Barbara J Henry et al., 2018).

Emerging PFAS in the Environment

The identification and characterization of new PFAS in environmental samples highlight the ongoing challenge of monitoring and understanding the impact of these substances. This research underscores the importance of advanced analytical techniques in detecting and studying the behavior of PFAS in the environment (F. Xiao, 2017).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-fluoro-4-iodobutanoate is not detailed in the available resources, it is generally recommended to handle all chemical compounds with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the compound for specific safety instructions .

特性

IUPAC Name |

ethyl 3-fluoro-4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FIO2/c1-2-10-6(9)3-5(7)4-8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUBUKVGTSSUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)

amine](/img/structure/B1407427.png)

![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)